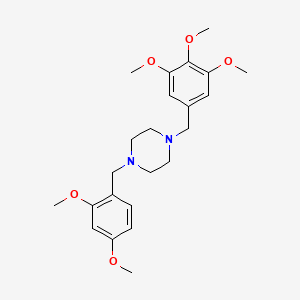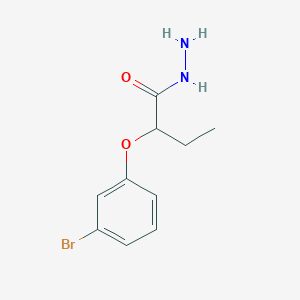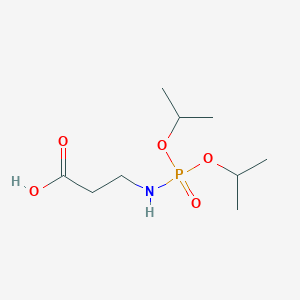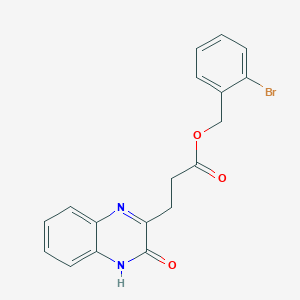![molecular formula C17H19IN2O4S B4884255 butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)
butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate
Übersicht
Beschreibung
Butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate, also known as IASPC, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the class of sulfonamide compounds, which have been used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. The synthesis of IASPC has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and bacterial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied with this compound, where it has been shown to reduce inflammation and immune response. In bacterial infections, this compound has been shown to inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate is not fully understood, but it has been proposed to act by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inflammatory disorders and bacterial infections are also thought to be mediated by the inhibition of specific enzymes and proteins, although the exact targets of this compound in these diseases are not yet known.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of specific genes that are involved in cancer progression. In inflammatory disorders, this compound has been shown to reduce inflammation and immune response, as well as decrease the production of pro-inflammatory cytokines. In bacterial infections, this compound has been shown to inhibit bacterial growth and reduce the production of virulence factors.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate has several advantages for lab experiments, including its high yield in synthesis, its potential therapeutic applications in various diseases, and its relatively low toxicity compared to other sulfonamide compounds. However, there are also some limitations to working with this compound in lab experiments, including its limited solubility in water and its potential for off-target effects on other enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate, including the identification of its specific targets in various diseases, the development of more efficient synthesis methods, and the optimization of its therapeutic potential through structural modifications. In cancer research, this compound could be further studied for its potential as a combination therapy with other anticancer drugs. In inflammatory disorders, this compound could be studied for its potential to modulate the immune response in a more specific and targeted manner. In bacterial infections, this compound could be studied for its potential to overcome antibiotic resistance and to develop new treatments for antibiotic-resistant infections.
Eigenschaften
IUPAC Name |
butyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-2-3-12-24-17(21)19-13-8-10-14(11-9-13)25(22,23)20-16-7-5-4-6-15(16)18/h4-11,20H,2-3,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIJBQSWPLULCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4884174.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4884180.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)



![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)
